molecular formula C22H18FN3O2 B4750915 2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

Cat. No.: B4750915
M. Wt: 375.4 g/mol
InChI Key: RDMWEJTZUDLUAK-UHFFFAOYSA-N
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Description

2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with ethoxy, fluorophenyl, oxadiazolyl, and methylphenyl groups

Properties

IUPAC Name

3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-3-27-22-18(12-13-19(24-22)15-6-4-14(2)5-7-15)20-25-21(28-26-20)16-8-10-17(23)11-9-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMWEJTZUDLUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving the oxadiazole and pyridine moieties.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine: Similar structure but with a chlorine atom instead of fluorine.

    2-ethoxy-3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine can significantly influence its chemical properties, such as its electronegativity and ability to participate in hydrogen bonding. This makes it distinct from its chloro- and bromo- counterparts, potentially leading to different biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

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